molecular formula C20H16N4S B14384642 2-(5-(2-Aminophenyl)-1,3,4-thiadiazol-2-yl)-N-phenylaniline CAS No. 88518-08-5

2-(5-(2-Aminophenyl)-1,3,4-thiadiazol-2-yl)-N-phenylaniline

Cat. No.: B14384642
CAS No.: 88518-08-5
M. Wt: 344.4 g/mol
InChI Key: OVDMLKPBFOZKOR-UHFFFAOYSA-N
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Description

2-(5-(2-Aminophenyl)-1,3,4-thiadiazol-2-yl)-N-phenylaniline is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(2-Aminophenyl)-1,3,4-thiadiazol-2-yl)-N-phenylaniline typically involves the reaction of 2-aminophenyl derivatives with thiadiazole precursors. One common method involves the cyclization of 2-aminophenylthiourea with appropriate reagents under controlled conditions. The reaction is often carried out in the presence of catalysts such as iodine or other halogens, and solvents like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(5-(2-Aminophenyl)-1,3,4-thiadiazol-2-yl)-N-phenylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogenated derivatives can be formed using halogenating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of light or heat.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the thiadiazole or phenyl rings.

Scientific Research Applications

2-(5-(2-Aminophenyl)-1,3,4-thiadiazol-2-yl)-N-phenylaniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-(2-Aminophenyl)-1,3,4-thiadiazol-2-yl)-N-phenylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or phosphatases, leading to altered cellular signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Aminophenylthiazole derivatives: These compounds share a similar core structure and have been studied for their biological activities.

    Benzoxazole derivatives: Another class of heterocyclic compounds with similar applications in medicinal chemistry.

    Imidazoquinoxalines: Known for their anticancer and neuroprotective properties.

Uniqueness

2-(5-(2-Aminophenyl)-1,3,4-thiadiazol-2-yl)-N-phenylaniline is unique due to the presence of both thiadiazole and aniline moieties, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential for various scientific applications make it a valuable compound in research and industry.

Properties

CAS No.

88518-08-5

Molecular Formula

C20H16N4S

Molecular Weight

344.4 g/mol

IUPAC Name

2-[5-(2-anilinophenyl)-1,3,4-thiadiazol-2-yl]aniline

InChI

InChI=1S/C20H16N4S/c21-17-12-6-4-10-15(17)19-23-24-20(25-19)16-11-5-7-13-18(16)22-14-8-2-1-3-9-14/h1-13,22H,21H2

InChI Key

OVDMLKPBFOZKOR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=CC=C2C3=NN=C(S3)C4=CC=CC=C4N

Origin of Product

United States

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